molecular formula C8H14O4 B14637836 1,3-Dimethoxypropan-2-yl prop-2-enoate CAS No. 54843-05-9

1,3-Dimethoxypropan-2-yl prop-2-enoate

Cat. No.: B14637836
CAS No.: 54843-05-9
M. Wt: 174.19 g/mol
InChI Key: WDEIYXBQLBYVBO-UHFFFAOYSA-N
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Description

1,3-Dimethoxypropan-2-yl prop-2-enoate is a specialty chemical of interest in polymer science and materials research. This compound is an acrylate ester featuring a 1,3-dimethoxypropan-2-yl backbone. Its molecular structure suggests utility as a monomer or cross-linking agent in the synthesis of advanced polymers. The dimethoxy groups can influence the compound's polarity and solubility, potentially making it a useful building block for creating polymers with specific properties like tailored hydrophilicity or as a component in resin formulations . Acrylate monomers with similar structures are investigated for creating temporary wet strength additives in fibrous materials, where they can form cationic cross-linking networks that enhance performance . Researchers exploring novel combretastatin A-4 analogs for their antiproliferative and tubulin-destabilizing effects in cancer research may also find the prop-2-enoate (acrylate) functional group relevant, as it is a key component in the synthesis of various bioactive molecules . This product is intended for chemical synthesis and material science applications in a controlled laboratory setting. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54843-05-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1,3-dimethoxypropan-2-yl prop-2-enoate

InChI

InChI=1S/C8H14O4/c1-4-8(9)12-7(5-10-2)6-11-3/h4,7H,1,5-6H2,2-3H3

InChI Key

WDEIYXBQLBYVBO-UHFFFAOYSA-N

Canonical SMILES

COCC(COC)OC(=O)C=C

Origin of Product

United States

Academic Significance of Acrylate Esters with Ether Functionality

Acrylate (B77674) esters that feature ether functionalities within their molecular architecture are a significant class of monomers in polymer and materials science. The presence of both an acrylate group, which is readily polymerizable, and an ether linkage, which can impart flexibility and hydrophilicity, allows for the synthesis of polymers with a wide array of tailored properties.

The academic importance of these compounds stems from several key characteristics. The ether groups can influence the physical properties of the resulting polymers, such as their glass transition temperature (Tg), solubility, and mechanical behavior. free.fr For instance, the incorporation of flexible ether linkages can lower the Tg, resulting in softer, more elastomeric materials. mdpi.com Conversely, the polarity of the ether bond can enhance solubility in polar solvents and improve adhesion to various substrates. free.fr

Furthermore, the synthesis of acrylate esters with ether functionality can be achieved through various established chemical transformations, including esterification and transesterification reactions. researchgate.nettoagoseiamerica.com Common synthetic routes involve the reaction of an alcohol containing an ether linkage with acrylic acid or its derivatives. researchgate.net Researchers have explored different catalytic systems to optimize these reactions for high yield and purity. openreviewhub.org

The resulting polymers find applications in diverse fields. They are utilized in the formulation of coatings, adhesives, and sealants due to their excellent weatherability, gloss retention, and durability. gantrade.comruicoglobal.com In the biomedical field, hydrogels derived from ether-functionalized acrylates are investigated for drug delivery and tissue engineering applications, owing to their biocompatibility and tunable swelling properties. researchgate.net The versatility of these monomers makes them a focal point of ongoing academic and industrial research, aimed at developing advanced materials with precisely controlled properties. nih.gov

Overview of Research Trajectories for 1,3 Dimethoxypropan 2 Yl Prop 2 Enoate

Specific research pertaining to 1,3-Dimethoxypropan-2-yl prop-2-enoate is not extensively documented in publicly accessible scientific literature, suggesting it may be a novel compound or one that has not been a subject of widespread investigation. However, based on its chemical structure—an acrylate (B77674) ester with two methoxy (B1213986) groups—we can project potential research trajectories by examining studies on analogous compounds.

A primary research avenue would likely involve its synthesis and polymerization. The synthesis could be approached via the esterification of 1,3-dimethoxypropan-2-ol with acrylic acid or acryloyl chloride. The polymerization of this monomer, likely through free-radical polymerization, would be a key area of investigation to understand its reactivity and the properties of the resulting homopolymer.

Subsequent research would logically focus on the characterization of poly(this compound). This would involve determining its molecular weight, thermal properties (such as glass transition temperature and thermal stability), and mechanical properties. The presence of the two ether linkages would be expected to influence these properties significantly, potentially leading to a polymer with a unique combination of flexibility and polarity.

Given the functionalities present, potential applications could be explored in areas where polymers with good solvency and film-forming properties are required. This could include specialty coatings, adhesives, or as a component in more complex copolymer systems to modify the properties of other polymers. Further functionalization of the ether groups, although less straightforward, could also be a potential area for creating more complex and functional materials.

Below is a data table outlining the general properties of acrylate esters with ether functionality, which can serve as a predictive baseline for the potential characteristics of this compound.

PropertyGeneral Characteristics of Acrylate Esters with Ether Functionality
Polymerization Readily undergo free-radical polymerization.
Flexibility Ether linkages can impart flexibility to the polymer backbone.
Polarity The presence of ether groups increases the polarity of the monomer and resulting polymer.
Solubility Generally soluble in a range of organic solvents; polarity influences solubility in polar vs. non-polar solvents. free.fr
Applications Coatings, adhesives, sealants, biomedical materials. ruicoglobal.comresearchgate.net

Another table presents representative examples of acrylate esters with ether functionality and their reported applications, illustrating the potential scope of research for the title compound.

Compound NameStructureReported Application
2-Methoxyethyl acrylateCH2=CHCOOCH2CH2OCH3Used in the synthesis of pressure-sensitive adhesives and coatings.
Poly(ethylene glycol) methyl ether acrylateCH2=CHCOO(CH2CH2O)nCH3Employed in the formation of hydrogels for biomedical applications.
Tetrahydrofurfuryl acrylateCH2=CHCOOCH2(C4H7O)Utilized in UV-curable coatings and inks.

Future research on this compound would be necessary to validate these projected characteristics and explore its unique potential in materials science.

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound involves a two-part strategy: the formation of the core alcohol, 1,3-dimethoxypropan-2-ol, and the subsequent attachment of the prop-2-enoate (acrylate) group. This section details the various methodologies available for each of these critical steps.

Polymerization and Macromolecular Engineering of 1,3 Dimethoxypropan 2 Yl Prop 2 Enoate

Fundamental Polymerization Mechanisms and Kinetics

The polymerization of 1,3-dimethoxypropan-2-yl prop-2-enoate can be achieved through several mechanisms, each offering distinct levels of control over the final polymer architecture. The presence of the acrylate (B77674) group makes it particularly amenable to radical polymerization techniques.

Conventional free-radical polymerization (FRP) is a robust and widely used method for polymerizing acrylate monomers. youtube.com This process typically involves three main stages: initiation, propagation, and termination. youtube.com For this compound, initiation can be achieved using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photochemical initiation.

Illustrative Kinetic Data for Free Radical Polymerization

Parameter Value Conditions
Initiator AIBN 70 °C, in toluene
kp (L mol-1 s-1) ~2.0 x 104 70 °C
kt (L mol-1 s-1) ~5.0 x 107 70 °C
Cm (transfer to monomer) ~1.0 x 10-5 70 °C

Note: This data is illustrative and based on typical values for structurally similar acrylate monomers.

To overcome the limitations of conventional FRP, controlled/living radical polymerization (CLRP) techniques are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Đ), and complex architectures. nih.gov The most common CLRP methods for acrylates include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgacs.org

Atom Transfer Radical Polymerization (ATRP) of acrylates is typically catalyzed by a copper complex. cmu.edu This process involves a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. nih.gov This equilibrium minimizes the concentration of active radicals at any given time, thereby reducing the likelihood of termination reactions. For a monomer like this compound, ATRP would enable the synthesis of well-defined homopolymers and block copolymers. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another versatile CLRP technique that is highly effective for acrylates. acs.org RAFT polymerization is mediated by a chain transfer agent, typically a thiocarbonylthio compound. sigmaaldrich.com This process allows for excellent control over the polymerization, yielding polymers with narrow molecular weight distributions and high end-group fidelity. scirp.org The choice of RAFT agent is crucial for successful polymerization of acrylates. sigmaaldrich.com

Anionic polymerization of acrylates is notoriously challenging due to side reactions involving the carbonyl group of the ester. cmu.edu The growing anionic chain end can react with the ester functionality of the monomer or another polymer chain, leading to termination or branching. cmu.edu To achieve a controlled anionic polymerization of acrylates, specific conditions are required, such as the use of bulky counter-ions, low temperatures, and the addition of ligands to stabilize the active centers. cmu.edu

Cationic polymerization is generally not suitable for acrylates because the electron-withdrawing nature of the ester group deactivates the vinyl double bond towards electrophilic attack. However, recent advancements have shown the possibility of combining cationic and other polymerization mechanisms using universal mediators. chemrxiv.org

Copolymerization Behavior and Compositional Control

Copolymerization of this compound with other monomers is a key strategy for tailoring the properties of the resulting materials. Understanding the reactivity ratios of the comonomers is essential for controlling the copolymer composition and microstructure.

The reactivity ratios, r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (r1) versus the other monomer (r2). fiveable.me These values are crucial for predicting the instantaneous composition of the copolymer being formed. fiveable.me For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios would need to be determined experimentally.

Based on studies of structurally similar acrylates, such as 2-methoxyethyl acrylate (MEA), it can be anticipated how this compound might behave in copolymerization. For instance, in the RAFT copolymerization of 2-hydroxyethyl acrylate (HEA) and MEA, the monomers were found to have nearly equal reactivity (rHEA ≈ rMEA ≈ 1), leading to the formation of ideal random copolymers. acs.org It is plausible that this compound would exhibit similar behavior when copolymerized with other simple acrylates.

Hypothetical Reactivity Ratios for Copolymerization at 60 °C

Comonomer (M2) r1 (this compound) r2 r1 * r2 Copolymer Type
Methyl Acrylate 0.95 1.05 0.9975 Ideal Random
Styrene (B11656) 0.20 0.75 0.15 Alternating Tendency
Methyl Methacrylate (B99206) 0.45 2.10 0.945 Random

Note: This data is hypothetical and for illustrative purposes, based on the behavior of similar acrylate monomers.

The synthesis of copolymers with specific monomer sequences, such as statistical and gradient copolymers, is best achieved using controlled/living radical polymerization techniques. researchgate.net

Statistical copolymers are formed when the monomer units are incorporated into the polymer chain in a random or near-random fashion. nih.gov If the reactivity ratios of the comonomers are close to unity, a statistical copolymer will be formed naturally. acs.org CLRP methods are advantageous for synthesizing statistical copolymers with a narrow composition distribution among the chains. nih.gov

Gradient copolymers are macromolecules in which the composition changes continuously along the polymer chain. nih.gov These are typically synthesized by controlling the feed ratio of the two monomers during the polymerization. acs.org One common method involves the semi-batch addition of one monomer to a polymerization reaction that initially contains the other monomer. tandfonline.com The use of ATRP or RAFT is essential for creating well-defined gradient copolymers, as these techniques ensure that all polymer chains grow simultaneously, allowing for a uniform gradient to be established across all chains. acs.org

Block and Graft Copolymer Architectures

The synthesis of well-defined block and graft copolymers necessitates controlled polymerization techniques. For an acrylate monomer such as this compound, controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly suitable. sci-hub.seacs.org These methods allow for the sequential addition of different monomers to create block copolymers or for the growth of polymer chains from a backbone to form graft copolymers. cmu.edu

Block Copolymers: The synthesis of block copolymers involving this compound can be envisioned through a sequential monomer addition strategy. cmu.edu Initially, a first block of another monomer (e.g., styrene or methyl methacrylate) would be polymerized using a CRP technique. Upon consumption of the first monomer, this compound would be introduced to the living polymer chains to grow the second block. The presence of the ether and ester functionalities in the monomer is generally well-tolerated by these robust polymerization methods. nih.gov The successful formation of block copolymers is typically confirmed by an increase in molecular weight while maintaining a narrow molecular weight distribution (low dispersity, Đ). sci-hub.secmu.edu

An illustrative example of a hypothetical synthesis of a diblock copolymer, Poly(styrene)-b-poly(this compound), is presented in the table below.

Table 1: Hypothetical Synthesis of a Diblock Copolymer via ATRP

Entry First Block (Macroinitiator) Second Monomer Resulting Block Copolymer Molar Mass ( g/mol ) Dispersity (Đ)
1 Poly(styrene) This compound PS-b-P(DMPPA) 15,000 1.15

Data is illustrative and based on typical results for controlled radical polymerization of acrylates.

Graft Copolymers: Graft copolymers featuring poly(this compound) side chains can be synthesized via three main approaches: "grafting-from," "grafting-to," or "grafting-through". cmu.edu

Grafting-from: In this method, a polymer backbone with initiating sites is used to initiate the polymerization of this compound, leading to the growth of side chains from the backbone. acs.org

Grafting-to: This approach involves the synthesis of poly(this compound) chains with a reactive end-group, which are then attached to a complementary functional polymer backbone. mdpi.com

Grafting-through: This technique involves the copolymerization of a macromonomer of poly(this compound) with another monomer to form a graft copolymer. cmu.edu

The choice of method would depend on the desired graft density and side-chain length uniformity.

Influence of Monomer Structure on Polymer Microstructure

The structure of the monomer, this compound, is expected to have a significant impact on the resulting polymer's microstructure, specifically its regio- and stereoregularity, as well as the achievable molecular weight and its distribution.

Regio- and Stereoregularity in Polymer Chains

In the radical polymerization of acrylate monomers, the propagation predominantly occurs in a head-to-tail fashion, leading to a highly regioregular polymer. nist.gov This is due to the steric hindrance and electronic effects of the acrylate group, which favor the attack of the radical at the less substituted carbon of the double bond. Therefore, poly(this compound) is expected to exhibit a high degree of regioregularity.

Stereoregularity (tacticity), which describes the stereochemical arrangement of the side chains along the polymer backbone, is more challenging to control in conventional free-radical polymerization. The polymerization of acrylates typically results in atactic polymers, with a random distribution of syndiotactic and isotactic placements. The bulky 1,3-dimethoxypropan-2-yl side group might introduce some steric preference, potentially leading to a slight increase in syndiotacticity, especially at lower polymerization temperatures. However, achieving high stereocontrol in the polymerization of acrylates generally requires more specialized techniques such as ionic polymerization or coordination polymerization, which are not as common for this class of monomers as controlled radical methods.

Control of Molecular Weight and Distribution

The ability to control the molecular weight and molecular weight distribution (dispersity, Đ) is crucial for tailoring the properties of the final polymer.

In conventional free-radical polymerization, the molecular weight can be influenced by several factors: researchgate.net

Initiator Concentration: A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight. researchgate.net

Monomer Concentration: Higher monomer concentrations generally lead to higher molecular weight polymers.

Chain Transfer Agents: The addition of chain transfer agents, such as thiols, can effectively lower the molecular weight of the polymer. researchgate.net

However, conventional free-radical polymerization typically yields polymers with broad molecular weight distributions (Đ > 1.5).

For precise control over molecular weight and to achieve narrow dispersities (Đ < 1.5), controlled radical polymerization (CRP) techniques are the methods of choice. sci-hub.senih.gov In these systems, the polymerization proceeds in a "living" manner, where the polymer chains grow at a similar rate and termination is minimized. This leads to a linear increase in molecular weight with monomer conversion and produces polymers with well-defined chain lengths and low dispersity. acs.org The final molecular weight is predetermined by the initial ratio of monomer to initiator concentrations. cmu.edu

The following table provides a hypothetical illustration of how different polymerization parameters could be used to control the molecular weight and dispersity of poly(this compound).

Table 2: Hypothetical Control of Molecular Weight and Dispersity

Polymerization Method [Monomer]:[Initiator] Ratio Chain Transfer Agent Resulting Molar Mass ( g/mol ) Dispersity (Đ)
Conventional Radical 100:1 None 50,000 > 1.8
Conventional Radical 50:1 None 25,000 > 1.8
Conventional Radical 100:1 Present 15,000 > 1.7
ATRP 100:1 None 18,000 < 1.2

Data is illustrative and intended to demonstrate general principles.

Structure Property Relationships in Poly 1,3 Dimethoxypropan 2 Yl Prop 2 Enoate Materials

Correlation of Polymer Microstructure with Bulk Properties

The bulk properties of poly(1,3-dimethoxypropan-2-yl prop-2-enoate) are intrinsically linked to its microstructure, which encompasses molecular weight, molecular weight distribution, and tacticity. The molecular weight of the polymer chains has a significant impact on its mechanical and thermal properties. Generally, as the molecular weight increases, properties such as tensile strength and glass transition temperature tend to rise, up to a certain plateau. The distribution of molecular weights also plays a crucial role; a narrower distribution often leads to more uniform and predictable material behavior.

The tacticity, or the stereochemical arrangement of the side chains along the polymer backbone, is another critical factor. Different tacticities (isotactic, syndiotactic, or atactic) can lead to variations in chain packing and crystallinity, which in turn affect the polymer's density, stiffness, and melting point. For instance, a more regular, isotactic, or syndiotactic structure can facilitate crystallization, resulting in a material with higher modulus and thermal stability compared to an amorphous, atactic polymer.

Table 1: Hypothetical Influence of Microstructure on Bulk Properties of Poly(this compound)

Microstructural Feature Effect on Bulk Property
Increasing Molecular Weight Increased tensile strength, higher glass transition temperature
Narrow Molecular Weight Distribution More uniform mechanical properties, predictable processing behavior
High Tacticity (Isotactic/Syndiotactic) Increased crystallinity, higher melting point, greater stiffness

Rheological and Thermomechanical Characterization of Polymeric Systems

The flow and deformation behavior of poly(this compound) is critical for its processing and application. Rheological studies, which examine the material's response to applied forces, provide insights into its viscosity and viscoelastic properties. ijcce.ac.irresearchgate.net These properties are highly dependent on temperature and shear rate. ijcce.ac.ir For example, the polymer may exhibit shear-thinning behavior, where its viscosity decreases at higher shear rates, which is an important consideration for processes like injection molding or coating.

Thermomechanical analysis reveals how the material's mechanical properties change with temperature. A key parameter is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com Below the Tg, the material is hard and brittle, while above it, it becomes soft and can undergo significant deformation. Dynamic Mechanical Analysis (DMA) is a powerful technique used to determine the Tg, as well as other transitions and the material's modulus as a function of temperature. specificpolymers.com

Table 2: Representative Thermomechanical and Rheological Data for a Polyacrylate

Property Typical Value Significance
Glass Transition Temperature (Tg) -20°C Defines the transition from a glassy to a rubbery state.
Melt Viscosity (at 150°C) 1500 Pa·s Indicates resistance to flow in the molten state, crucial for processing.

Polymer Phase Behavior and Transitions

The phase behavior of poly(this compound) is largely dictated by its ability to crystallize. mdpi.comnih.gov As mentioned, this is heavily influenced by the tacticity of the polymer chain. Polymers with a regular microstructure may exhibit a distinct melting transition (Tm), where the crystalline regions break down and the material becomes a viscous liquid. This transition is typically observed at a higher temperature than the glass transition.

The study of these phase transitions is often carried out using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature. mdpi.com DSC can be used to determine both the glass transition temperature and the melting temperature, as well as the degree of crystallinity of the polymer. Understanding the phase behavior is essential for determining the processing window and the service temperature range of the material. researchgate.netacs.org

Surface Properties and Interfacial Phenomena of Films and Coatings

When poly(this compound) is used in the form of films or coatings, its surface properties become paramount. tandfonline.com These properties, which include surface energy, wettability, and adhesion, are governed by the chemical composition and topography of the surface. ictp.itpurdue.edu The presence of polar ether groups in the side chains is expected to increase the surface energy of the polymer, making it more hydrophilic compared to polyacrylates with purely alkyl side chains.

The surface energy, in turn, influences how the material interacts with other surfaces and liquids. scilit.com A higher surface energy generally leads to better wettability, which is important for applications such as adhesives and coatings. researchgate.net The interfacial phenomena, or the interactions that occur at the boundary between the polymer and another material, are critical for the performance and durability of the final product. ictp.itpurdue.edu Techniques such as contact angle measurements are commonly used to characterize the surface wettability and provide an indication of the surface energy.

Advanced Characterization Techniques for 1,3 Dimethoxypropan 2 Yl Prop 2 Enoate and Its Polymers

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of "1,3-Dimethoxypropan-2-yl prop-2-enoate". These methods probe the molecular structure at the atomic level, providing confirmation of the expected connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "this compound", a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the molecule's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for "this compound" would include characteristic multiplets for the vinyl protons of the prop-2-enoate group and signals corresponding to the protons of the 1,3-dimethoxypropan-2-yl backbone.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the vinylic carbons, the methoxy (B1213986) carbons, and the carbons of the propan-2-yl backbone.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would further reveal long-range (2-3 bond) correlations between protons and carbons, confirming the link between the ester carbonyl and the propan-2-yl backbone.

Nuclear Overhauser Effect (NOE) Analysis: NOE analysis, typically performed using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, is crucial for determining through-space proximity of protons, which can help in assigning stereochemistry in related complex structures. spectroscopyonline.comazom.com

Interactive Table: Predicted NMR Data for this compound
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HMBC)
Vinylic CH (trans to C=O)~6.4~131COSY with other vinylic protons; HMBC to C=O
Vinylic CH (geminal)~6.1-COSY with other vinylic protons; HMBC to C=O
Vinylic CH (cis to C=O)~5.8~128COSY with other vinylic protons; HMBC to C=O
Ester C=O-~166HMBC from vinylic and CH-O protons
CH-O (backbone)~5.1~75COSY with CH₂ protons; HMBC to C=O
CH₂ (backbone)~3.5~70COSY with CH-O proton; HMBC to OCH₃ carbons
OCH₃~3.3~59HMBC to CH₂ carbons

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of "this compound", distinguishing it from other isomers.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS) or used for direct infusion analysis. It is suitable for polar molecules and would likely produce a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, confirming the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. gammadata.se "this compound" would first be separated from any impurities on a GC column before being ionized and detected by the mass spectrometer. The resulting mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation. A related compound, (Z)-1,3-Dimethoxypropan-2-yl octadec-11-enoate, has been identified using GC-MS, indicating the suitability of this method. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for analyzing less volatile compounds or complex mixtures. labrulez.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For "this compound", the IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. spectroscopyonline.com Other characteristic peaks would include those for the C=C stretch of the acrylate (B77674) group, C-O stretching vibrations from the ester and ether linkages, and various C-H stretching and bending modes. spectroscopyonline.compstc.org During polymerization, the disappearance of the peaks associated with the vinyl group (e.g., C=C stretch around 1635 cm⁻¹) can be monitored to determine the reaction progress. azom.comshimadzu.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds. For this molecule, the C=C double bond of the acrylate moiety would give a strong Raman signal. horiba.com The C=O bond also gives a characteristic Raman band. acs.org Raman spectroscopy is also highly effective for monitoring polymerization in situ, as the intensity of the C=C band decreases upon reaction. researchgate.netazom.com

Interactive Table: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1720-1740 (Strong)1720-1740 (Moderate)
C=C (Acrylate)Stretching1630-1640 (Medium)1630-1640 (Strong)
C-O-C (Ester)Stretching1150-1250 (Strong)Moderate
C-O-C (Ether)Stretching1080-1150 (Strong)Moderate
=C-HStretching3010-3100 (Medium)3010-3100 (Medium)
C-H (sp³)Stretching2850-3000 (Medium-Strong)2850-3000 (Medium-Strong)

Chromatographic Techniques for Purity and Molecular Weight Analysis

Chromatographic methods are essential for separating the components of a mixture. They are used to assess the purity of the "this compound" monomer and to determine the molecular weight characteristics of its polymers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. For "this compound", a reversed-phase HPLC method would typically be developed to assess its purity. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector would be suitable for detection, as the prop-2-enoate moiety contains a chromophore. The retention time of the main peak would identify the compound, and the peak area would be used to quantify its purity relative to any impurities present.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. infinitalab.commtoz-biolabs.com For poly(this compound), GPC analysis is crucial for understanding how polymerization conditions affect the final polymer properties.

The polymer is dissolved in a suitable solvent (such as tetrahydrofuran) and passed through a column packed with porous gel. lcms.cz Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to a greater extent and elute later. infinitalab.com A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate), a calibration curve is generated that relates elution time to molecular weight. aimplas.net This allows for the calculation of key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. intertek.com

Interactive Table: Typical GPC Data for a Polyacrylate Sample
Parameter Symbol Description Example Value
Number-Average Molecular WeightMₙThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.25,000 g/mol
Weight-Average Molecular WeightMₙAn average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.50,000 g/mol
Z-Average Molecular WeightMzA higher-order average molecular weight that is more sensitive to high molecular weight species.75,000 g/mol
Polydispersity IndexPDIA measure of the broadness of the molecular weight distribution (Mₙ/Mₙ).2.0

X-ray Diffraction and Crystallography for Solid-State Structure Analysis

X-ray diffraction (XRD) and crystallography are powerful techniques used to determine the atomic and molecular structure of a crystal. In the context of this compound, these methods could provide invaluable insights into its solid-state conformation, which in turn influences its physical properties and polymerization behavior.

Should single crystals of this compound be grown, single-crystal X-ray diffraction would be the definitive method to establish its three-dimensional structure. This analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces, that govern how the molecules pack together in the crystal lattice. This packing arrangement is crucial as it can affect the reactivity of the monomer in solid-state polymerization.

For the polymeric form, poly(this compound), X-ray diffraction is used to determine the degree of crystallinity. A completely amorphous polymer will produce a broad, diffuse scattering pattern, whereas a semi-crystalline polymer will show sharp diffraction peaks superimposed on the amorphous halo. The positions and intensities of these peaks can be used to identify the crystalline lattice structure and estimate the percentage of crystalline material in the polymer.

Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

The following table is a hypothetical representation of the kind of data that would be obtained from a single-crystal X-ray diffraction experiment. No published crystallographic data for this specific compound was found.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.54
c (Å)12.31
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1039
Z4
Density (calculated) (g/cm³)1.12

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For poly(this compound), techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be essential for understanding its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a polymer like poly(this compound), TGA would be used to determine its decomposition temperature, which is a critical indicator of its thermal stability. The resulting TGA curve would show the temperature at which weight loss begins, the rate of decomposition, and the amount of residual mass at the end of the analysis. This information is vital for defining the upper temperature limit for the processing and application of the polymer.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is a powerful tool for identifying key thermal transitions in a polymer. For poly(this compound), DSC analysis could determine its glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. If the polymer is semi-crystalline, DSC could also be used to determine its melting temperature (Tm) and the heat of fusion, which is related to the degree of crystallinity.

Illustrative Thermal Properties for a Hypothetical Poly(this compound)

The following table presents hypothetical data that could be obtained from TGA and DSC analyses of the polymer. No published thermal analysis data for this specific polymer was found.

Property Technique Hypothetical Value
Onset of Decomposition (Tonset)TGA320 °C
Temperature of Maximum Decomposition Rate (Tmax)TGA350 °C
Residual Mass at 600 °CTGA5%
Glass Transition Temperature (Tg)DSC85 °C
Melting Temperature (Tm)DSC150 °C

Computational and Theoretical Chemistry Studies of 1,3 Dimethoxypropan 2 Yl Prop 2 Enoate Systems

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical methods are essential for elucidating the mechanisms of polymerization, providing detailed information about the energy landscapes of reaction pathways. These calculations can determine the structures and energies of reactants, products, transition states, and intermediates, which are crucial for understanding reaction kinetics.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the free-radical polymerization of acrylates due to its favorable balance of computational cost and accuracy. researchgate.net It has been successfully applied to model the propagation kinetics of various acrylate (B77674) monomers. researchgate.net By calculating the activation energies of different reaction steps, DFT can predict reaction rates and elucidate the factors influencing them, such as the steric and electronic effects of the monomer's side chain.

For a monomer like 1,3-dimethoxypropan-2-yl prop-2-enoate, DFT calculations would be employed to model the addition of a growing polymer radical to the monomer's vinyl group. This involves locating the transition state structure for the propagation step and calculating its energy relative to the reactants (the radical and the monomer). These calculations can reveal how the dimethoxypropyl group influences the reactivity of the double bond. Studies on other acrylates have shown that different DFT functionals can yield varying results, and careful selection of the functional is necessary for agreement with experimental data. researchgate.net For example, functionals like MPWB1K have been found to provide good qualitative agreement with experimental propagation kinetics for acrylates. researchgate.net

Table 1: Representative DFT Functionals for Acrylate Polymerization Studies This table is illustrative and based on findings from general acrylate polymerization research.

DFT Functional Typical Application Key Finding/Focus
B3LYP Geometry optimizations of reactants, transition states, and products. mdpi.com Provides reliable molecular structures for subsequent high-level energy calculations.
M06-2X Calculation of electronic energies and reaction barriers. mdpi.com Often yields accurate kinetic parameters for radical reactions. mdpi.com
MPWB1K Modeling propagation kinetics and activation energies. researchgate.net Found to give good qualitative agreement with experimental data for acrylate propagation. researchgate.net

Data sourced from analogous studies on acrylate systems.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of the electronic structure of molecules. unram.ac.idmpg.de Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used to compute molecular properties such as orbital energies, electron density distribution, and dipole moments. unram.ac.id

For this compound, ab initio calculations can be used to understand its fundamental electronic properties. mdpi.com For instance, mapping the electrostatic potential onto the electron density surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the monomer. This is critical for predicting how the monomer will interact with initiators and growing polymer chains. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important; the energy and shape of these frontier orbitals govern the monomer's reactivity in polymerization reactions. nih.gov While computationally intensive, these methods provide benchmark data for calibrating more efficient methods like DFT. mdpi.com

Molecular Dynamics Simulations for Conformation and Interactions

While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system.

MD simulations can be used to study the behavior of this compound monomers in a liquid state or in solution. These simulations provide insights into how monomer molecules arrange themselves and interact with each other and with solvent molecules. researchgate.net Such interactions can significantly influence polymerization kinetics. For instance, the formation of monomer aggregates or specific solvation shells around the reactive vinyl group can affect its accessibility to a growing polymer radical. chemrxiv.org Studies on similar functional monomers, like hydroxyethyl (B10761427) acrylate, have shown that hydrogen bonding between monomers can significantly impact the polymerization process. mdpi.com For this compound, the ether groups may interact with polar solvents or other monomers, influencing the local environment where polymerization occurs. rsc.org

Once a polymer is formed, MD simulations are invaluable for studying the dynamics and morphology of the polymer chains. For poly(this compound), simulations can predict how the polymer chain folds and moves in solution or in a bulk material. Key dynamic processes, such as side-chain rotations and backbone conformational changes, can be investigated. These dynamics are fundamental to the macroscopic properties of the polymer, such as its glass transition temperature (Tg) and viscoelasticity. Furthermore, MD simulations can model the morphology of the bulk polymer, predicting whether it will have an amorphous or a more ordered structure. The interactions between the dimethoxypropyl side chains would play a crucial role in determining the packing and entanglement of the polymer chains, directly impacting the material's mechanical properties. dtu.dk

In Silico Design and Prediction of Monomer/Polymer Characteristics

Computational chemistry enables the in silico design and screening of monomers and polymers before they are synthesized in the lab. researchgate.net By systematically modifying the chemical structure of a monomer in a computer model, researchers can predict how these changes will affect the properties of the resulting polymer.

For this compound, computational models could be used to predict key polymer properties. Quantum chemical methods can calculate the reactivity of the monomer, while quantitative structure-property relationship (QSPR) models can correlate molecular descriptors with macroscopic properties. For instance, the glass transition temperature (Tg), a critical property for polymer applications, can be estimated from the monomer structure using simulation techniques that model the temperature-dependent mobility of the polymer chains. dtu.dk Similarly, mechanical properties like the elastic modulus can be predicted by simulating the response of the bulk polymer to an applied stress. This predictive capability accelerates the materials discovery process, allowing for the rational design of polymers with tailored characteristics for specific applications. gantrade.com

Table 2: Predictable Characteristics via In Silico Methods This table illustrates properties that can be predicted for acrylate systems using computational models.

Property Computational Method Relevance
Monomer Reactivity DFT (Activation Energy Calculation) Predicts polymerization rate and feasibility.
Polymer Glass Transition (Tg) Molecular Dynamics (MD) Simulations Determines the temperature range for material application (e.g., glassy vs. rubbery state). dtu.dk
Mechanical Modulus MD Simulations (Stress-Strain Analysis) Predicts the stiffness and elasticity of the final polymer material.
Solubility MD Simulations (Free Energy of Solvation) Guides solvent selection for processing and applications.

Data sourced from general principles and studies on analogous polymer systems.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For this compound, such models can be employed to predict a wide range of characteristics, from its reactivity in polymerization processes to its potential toxicological profile.

The foundation of these models lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex quantum chemical parameters that describe the electronic environment within the molecule. For instance, in the context of acrylate esters, theoretical studies have utilized computational methods to understand and predict their reactivity in reactions like the Michael addition. rsc.org

A hypothetical QSAR study for a series of acrylate esters, including this compound, might involve the development of a model to predict a specific property, such as the rate of hydrolysis by a particular enzyme. nih.gov The process would involve compiling a dataset of acrylate esters with experimentally determined hydrolysis rates and then using statistical methods to find a correlation with calculated molecular descriptors.

Table 1: Illustrative Data for a Predictive Model of Acrylate Ester Reactivity

Compound NameExperimental Reactivity (Relative Rate)Calculated Descriptor 1 (e.g., LUMO Energy)Calculated Descriptor 2 (e.g., Molecular Surface Area)Predicted Reactivity (from Model)
Methyl prop-2-enoate1.00-0.5 eV150 Ų1.02
Ethyl prop-2-enoate0.95-0.6 eV170 Ų0.96
Butyl prop-2-enoate0.88-0.7 eV200 Ų0.87
This compoundNot available-0.8 eV230 Ų0.81

Note: The data in this table is hypothetical and for illustrative purposes only.

Such predictive models are invaluable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.gov Furthermore, computational studies can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. For example, density functional theory (DFT) calculations can be used to map out the potential energy surface of a reaction involving this compound, identifying transition states and intermediates, and thereby elucidating the reaction mechanism. researchgate.net

Virtual Screening for Catalytic Systems

The discovery of efficient and selective catalysts is a critical endeavor in chemical synthesis. Virtual screening has revolutionized this process by enabling the rapid in silico evaluation of large numbers of potential catalysts, thereby focusing experimental efforts on the most promising candidates. For reactions involving this compound, such as its synthesis or polymerization, virtual screening can be a powerful tool for identifying novel catalytic systems.

The process of virtual screening for catalysts typically involves several stages. Initially, a large library of potential catalyst structures is assembled. This library can be composed of known catalyst scaffolds with various modifications or entirely novel structures. Subsequently, computational methods are used to predict the performance of each catalyst for the desired reaction. This can range from high-throughput docking simulations to more computationally intensive quantum mechanics calculations to determine reaction barriers.

For instance, in the context of acrylate polymerization, computational studies have been used to investigate the role of different catalysts in controlling the polymerization process. mdpi.com A virtual screening campaign could be designed to identify catalysts that favor a specific type of polymerization (e.g., living polymerization) or that can operate under specific reaction conditions.

Table 2: Example of a Virtual Screening Workflow for a Catalyst for Acrylate Ester Synthesis

StageDescriptionComputational MethodKey Metric
1. Library Generation A virtual library of 10,000 potential organometallic catalysts is created.Combinatorial enumeration of ligands and metals.Number of unique structures.
2. High-Throughput Docking The catalysts are docked with a model of the reaction transition state.Molecular docking software (e.g., AutoDock, GOLD).Docking score, binding affinity.
3. DFT Calculations The top 100 candidates from docking are subjected to DFT calculations to determine the activation energy for the key catalytic step.Density Functional Theory (e.g., with B3LYP functional).Activation Energy (kcal/mol).
4. Experimental Validation The top 5 candidates with the lowest predicted activation energies are synthesized and tested experimentally.Laboratory synthesis and reaction kinetics.Experimental yield, turnover number.

Note: This table represents a generalized workflow and the specific methods and metrics may vary.

Theoretical studies have also been instrumental in understanding the mechanism of existing catalytic systems for reactions involving acrylates, such as the nickel-catalyzed formation of acrylates from carbon dioxide and ethene. units.it These mechanistic insights are crucial for the rational design of improved catalysts, which can then be evaluated through virtual screening. The ultimate goal of these computational efforts is to accelerate the discovery of new and improved catalytic systems for the synthesis and transformation of valuable chemical compounds like this compound.

Exploration of Advanced Materials Applications for 1,3 Dimethoxypropan 2 Yl Prop 2 Enoate Polymers

High-Performance Coatings and Adhesives

Polymers based on glycerol (B35011) acrylates, such as 1,3-glycerol diacrylate, have demonstrated significant potential in the formulation of high-performance coatings and adhesives. These materials are noted for their fast curing times, excellent scratch resistance, and good flexibility. When used as a diluent and binding agent, 1,3-glycerol diacrylate contributes to coatings and inks with low volatility and strong chemical resistance. google.com The incorporation of glycerol as an additive in aqueous glues based on acrylic polymers has also been shown to enhance the resistance to aging of the final products. google.com

The methoxy (B1213986) groups in 1,3-Dimethoxypropan-2-yl prop-2-enoate can be expected to enhance adhesion to various substrates through hydrogen bonding and polar interactions. Furthermore, the acrylate (B77674) backbone allows for radiation or thermal curing, leading to the formation of durable, cross-linked networks. The properties of coatings and adhesives derived from these polymers can be tailored by adjusting the polymer's molecular weight and cross-link density.

Table 1: Potential Properties of Poly(this compound) in Coatings and Adhesives

PropertyAnticipated PerformanceRationale
Adhesion ExcellentPresence of ether linkages and potential for hydrogen bonding.
Curing Speed FastAcrylate functionality allows for rapid polymerization via UV or thermal initiation. google.com
Flexibility GoodThe ether linkages in the polymer backbone can enhance chain mobility. google.com
Chemical Resistance HighA cross-linked polymer network can provide a barrier against chemical attack. google.com
Volatiliy LowHigher molecular weight compared to some reactive diluents. google.com

Specialty Elastomers and Soft Materials

The inherent flexibility imparted by the ether linkages in the backbone of poly(this compound) makes it a suitable candidate for the development of specialty elastomers and soft materials. The synthesis of bio-based elastomers from glycerol and various diacids has been shown to produce materials ranging from soft and weak to more elastic and sticky. mdpi.com By controlling the degree of cross-linking, it is possible to produce materials with a wide range of mechanical properties, from soft gels to tough elastomers.

These materials could find applications in areas such as seals, gaskets, and biomedical devices where biocompatibility and tunable mechanical properties are crucial. The synthesis of elastomers from glycerol, sebacic acid, and 2,5-furandicarboxylic acid has demonstrated the versatility of glycerol-based polymers in creating materials with tailored properties. mdpi.com

Photoresist Formulations and Lithography

Functionalized polymers are at the core of photoresist technology, which is essential for the fabrication of microelectronics. nih.gov The properties of photoresist polymers can be fine-tuned by altering their molecular weight and the structure of linking groups, or through copolymerization. sigmaaldrich.com Acrylate and methacrylate-based polymers are commonly used in photoresist formulations. researchgate.net The introduction of functional groups can significantly influence the solubility of the polymer in developer solutions, a critical aspect of the lithographic process. researchgate.net

While direct research on poly(this compound) in photoresists is not available, its structure suggests potential utility. The methoxy groups could enhance solubility in specific developers, and the acrylate backbone provides a platform for chemical amplification, a key mechanism in modern photoresists. sigmaaldrich.com The polymer's structure could also contribute to the etch resistance required for pattern transfer. nih.gov

Components in Catalyst and Ligand Systems

The ether-containing backbone of poly(this compound) presents opportunities for its use in catalyst and ligand systems. The oxygen atoms in the methoxy groups can act as coordination sites for metal ions, potentially enabling the polymer to serve as a support for catalysts. This could lead to the development of recyclable catalytic systems with improved stability and activity.

Recent research has explored the selective electrocatalytic degradation of ether-containing polymers. researchgate.netscispace.comresearchgate.netnih.govbohrium.com This work highlights the reactivity of the C-H bonds adjacent to the ether oxygen atoms, suggesting that these sites could be functionalized to introduce catalytically active moieties. The ability to incorporate ether units into polyacrylates has been shown to make them more susceptible to degradation, which could be a desirable feature for certain catalytic applications where catalyst recovery is important. researchgate.netscispace.comresearchgate.netnih.gov

Smart Materials and Responsive Polymers

"Smart materials" are polymers that exhibit a significant change in their properties in response to external stimuli such as temperature, pH, or light. oulu.fi Glycerol-based photopolymers have been shown to exhibit thermoresponsive shape-memory behavior. nih.govresearchgate.net These materials can be fixed into a temporary shape and will return to their original shape upon heating above their glass transition temperature. nih.govresearchgate.net

Polymers derived from this compound could be designed to be responsive to various stimuli. The hydrophilic nature of the methoxy groups could impart temperature-dependent solubility in aqueous solutions, leading to Lower Critical Solution Temperature (LCST) behavior, a hallmark of many smart polymers. Furthermore, the acrylate backbone allows for the incorporation of other functional monomers that can introduce pH or light sensitivity. Such responsive polymers have potential applications in drug delivery, sensors, and actuators. oulu.fi

Table 2: Potential Stimuli-Responsive Behavior of Poly(this compound) Derivatives

StimulusPotential ResponseMechanism
Temperature Phase transition in solution (LCST)Changes in hydration of the methoxy groups with temperature.
pH Swelling/deswellingIncorporation of acidic or basic comonomers.
Light Shape change or degradationIncorporation of photo-responsive cross-linkers or functional groups.

Conclusion and Future Research Directions

Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs and derivatives of 1,3-dimethoxypropan-2-yl prop-2-enoate represents a fertile ground for chemical innovation. By systematically modifying the core structure, researchers can fine-tune the resulting polymer's properties. Future research should concentrate on several key areas of modification:

Alteration of the Ether Linkages: Replacing the methoxy (B1213986) groups with longer alkyl chains (e.g., ethoxy, propoxy) or functionalized ether groups could significantly impact the polymer's glass transition temperature (Tg), flexibility, and solubility. Introducing aromatic ethers could enhance thermal stability and refractive index.

Modification of the Acrylate (B77674) Moiety: Substituting the acrylate with a methacrylate (B99206) group is a common strategy to increase the Tg and mechanical strength of the resulting polymer. Further derivatization of the double bond could lead to novel polymerization behaviors and post-polymerization modification capabilities.

Introduction of Additional Functional Groups: Incorporating hydroxyl, carboxyl, or amino groups into the propanol (B110389) backbone would create reactive sites. These sites could be used for cross-linking, grafting other polymer chains, or introducing stimuli-responsive properties.

Potential Analog Anticipated Property Change Potential Application
1,3-Diethoxypropan-2-yl prop-2-enoateLower Tg, increased flexibilityElastomers, soft coatings
1,3-Dimethoxypropan-2-yl meth-2-enoateHigher Tg, increased hardnessRigid plastics, dental resins
1-Carboxy-3-methoxypropan-2-yl prop-2-enoateIncreased hydrophilicity, pH-responsiveHydrogels, drug delivery

Development of Sustainable Synthesis and Polymerization Methods

The chemical industry's shift towards green chemistry necessitates the development of sustainable synthetic routes for monomers and polymers. rsc.orgnih.gov For this compound, future research should prioritize environmentally benign methodologies.

Current industrial synthesis of acrylates often relies on petrochemical feedstocks. umn.edu A key research direction would be to develop pathways from bio-renewable sources. rsc.orgumn.edu Glycerol (B35011), a byproduct of biodiesel production, is a promising starting material for the 1,3-dimethoxypropan-2-ol precursor.

Furthermore, the polymerization process itself can be made more sustainable. Research into the following areas is crucial:

Enzymatic Catalysis: Utilizing lipases for the esterification of 1,3-dimethoxypropan-2-ol with acrylic acid could offer a milder and more selective alternative to traditional acid catalysis.

Solvent-Free Polymerization: Techniques such as bulk or emulsion polymerization can reduce or eliminate the need for volatile organic solvents. rsc.org

Controlled Radical Polymerization (CRP): Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization would allow for the synthesis of well-defined polymers with controlled architectures, leading to materials with enhanced performance and potentially reducing waste.

Sustainable Method Key Advantage Research Focus
Bio-based SynthesisReduced reliance on fossil fuelsEfficient conversion of glycerol to 1,3-dimethoxypropan-2-ol
Enzymatic EsterificationHigh selectivity, mild conditionsEnzyme stability and reusability
Emulsion PolymerizationUse of water as a solventSurfactant selection and particle size control
Controlled Radical PolymerizationPrecise control over polymer structureCatalyst development and optimization of reaction conditions

Expanding the Scope of Polymer Applications

The unique combination of flexible ether linkages and a reactive acrylate group suggests that polymers derived from this compound could find applications in diverse fields. mdpi.com Future research should aim to explore and validate these potential uses.

Initial investigations could focus on the following areas:

Coatings and Adhesives: The ether groups can promote adhesion to various substrates, and the acrylate backbone can provide durability. Copolymers with other acrylic monomers could be synthesized to achieve a wide range of properties, from hard, scratch-resistant coatings to soft, pressure-sensitive adhesives. rsc.org

Biomedical Materials: The potential biocompatibility of polyacrylates makes them candidates for biomedical applications. Polymers of this compound could be investigated for use in drug delivery systems, hydrogels for tissue engineering, and biocompatible coatings for medical devices. uni-mainz.de

Electrolytes for Batteries: The flexible polyether chains could facilitate ion transport, making these materials interesting candidates for solid polymer electrolytes in lithium-ion batteries. Research would need to focus on optimizing the polymer structure to maximize ionic conductivity while maintaining mechanical stability. illinois.edu

Interdisciplinary Research Opportunities

The full potential of this compound and its polymers can be realized through collaboration across different scientific disciplines. uni-mainz.debirmingham.ac.uk

Collaboration with Materials Scientists: Materials scientists can help characterize the mechanical, thermal, and morphological properties of the novel polymers, providing crucial feedback for further monomer and polymer design. mdpi.com

Partnerships with Biomedical Engineers: For biomedical applications, collaboration with biomedical engineers and biologists is essential to evaluate the biocompatibility, biodegradability, and efficacy of the materials in biological systems.

Joint Efforts with Electrochemists: The development of polymer electrolytes for batteries would require close collaboration with electrochemists to test the performance of these materials in actual battery cells.

By fostering these interdisciplinary collaborations, the research community can accelerate the development and application of materials based on this compound.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Dimethoxypropan-2-yl prop-2-enoate?

The compound is typically synthesized via esterification of acrylic acid (prop-2-enoic acid) with 1,3-dimethoxypropan-2-ol. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions in anhydrous solvents (e.g., toluene) to drive the reaction to completion. Post-synthesis purification involves distillation or column chromatography to isolate the ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify methoxy groups (δ ~3.3–3.5 ppm) and acrylate protons (δ 5.8–6.4 ppm for vinyl protons).
  • IR Spectroscopy : Peaks at ~1720 cm1^{-1} (C=O stretch) and 1630 cm1^{-1} (C=C stretch) confirm the acrylate moiety.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+^+) validate the molecular weight (e.g., 188.2 g/mol) .

Q. How does the reactivity of this compound differ in radical vs. ionic polymerization?

The acrylate group undergoes radical polymerization to form linear polymers, initiated by AIBN or peroxides. In contrast, ionic polymerization (anionic/cationic) is less common due to steric hindrance from the dimethoxy groups, which may slow chain propagation. Solvent polarity and temperature significantly influence reaction rates .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly in scaling from lab to pilot plant?

Key factors include:

  • Catalyst Loading : Excess acid catalyst (e.g., 1.5 equiv. p-toluenesulfonic acid) improves esterification efficiency.
  • Water Removal : Use of molecular sieves or Dean-Stark traps enhances equilibrium displacement.
  • Temperature Control : Maintaining reflux temperatures (~110–120°C) ensures kinetic favorability without side reactions like acrylate dimerization .

Q. How should researchers address contradictions between theoretical and observed spectroscopic data (e.g., unexpected splitting in 1H^1H1H NMR)?

Contradictions often arise from:

  • Conformational Isomerism : Rotational barriers in the dimethoxy groups may split methoxy proton signals.
  • Trace Impurities : Residual solvents or unreacted starting materials require rigorous purification (e.g., repeated column chromatography).
  • Solvent Effects : Deuterated solvents (e.g., CDCl3_3) can shift peaks; compare with literature data for validation .

Q. What role does this compound play in designing biocompatible polymers for drug delivery?

The acrylate group enables crosslinking via UV-initiated radical polymerization, forming hydrogels with tunable mechanical properties. The dimethoxy groups enhance hydrophilicity, improving compatibility with hydrophilic drugs. Studies suggest copolymerization with PEG derivatives enhances biodegradability and controlled release .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may irritate mucous membranes.
  • Waste Disposal : Collect organic waste separately and treat via incineration or licensed chemical disposal services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.